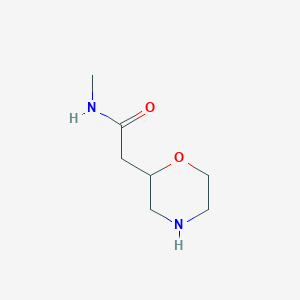

N-methyl-2-(morpholin-2-yl)acetamide

Description

N-methyl-2-(morpholin-2-yl)acetamide is a small organic molecule featuring a morpholine ring attached to an acetamide backbone at the 2-position. Morpholine derivatives are widely studied in medicinal chemistry due to their versatility in modulating physicochemical properties (e.g., solubility, bioavailability) and biological activity.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N-methyl-2-morpholin-2-ylacetamide |

InChI |

InChI=1S/C7H14N2O2/c1-8-7(10)4-6-5-9-2-3-11-6/h6,9H,2-5H2,1H3,(H,8,10) |

InChI Key |

FJSSAJNDZHGLJL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1CNCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(morpholin-2-yl)acetamide typically involves the reaction of morpholine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(morpholin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-methyl-2-(morpholin-2-yl)acetic acid.

Reduction: Formation of N-methyl-2-(morpholin-2-yl)ethanol.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N-methyl-2-(morpholin-2-yl)acetamide is used in a wide range of scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-(morpholin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Key Observations:

- Morpholine Position : Attachment at the 2-position (target compound) versus 4-position () may influence electronic properties and hydrogen-bonding capacity, affecting target binding .

- Substituent Effects : The naphthoxy group in ’s compound enhances cytotoxicity, likely through intercalation or hydrophobic interactions . Conversely, fluorinated aryl groups () improve protease inhibitory activity .

Physicochemical Properties:

- Solubility : Morpholine’s basic nitrogen (pKa ~8.4) enhances water solubility in protonated form. The target compound’s logP (estimated ~0.5) suggests moderate lipophilicity, whereas naphthoxy-substituted analogs () are more hydrophobic (logP ~3.5).

- Stability: Morpholinone derivatives () may exhibit lower hydrolytic stability due to the ketone group.

Biological Activity

N-methyl-2-(morpholin-2-yl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its versatility in medicinal chemistry. The structural formula can be represented as follows:

This compound is characterized by the presence of a morpholine moiety, which contributes to its interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may modulate cellular signaling pathways by binding to:

- σ1 Receptors : Studies have shown that compounds similar to this compound exhibit high affinity for σ1 receptors, which are implicated in various neuroprotective and analgesic effects .

- Carbonic Anhydrase : Recent findings suggest that morpholine derivatives can inhibit carbonic anhydrase, an enzyme involved in pH regulation and fluid balance in tissues, indicating potential therapeutic applications in cancer treatment .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including ovarian cancer. The compound exhibited significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of this compound

Analgesic Effects

The compound has also been studied for its analgesic properties through its interaction with σ1 receptors. In animal models, administration of this compound resulted in a significant reduction of pain responses, suggesting its potential use as an analgesic agent .

Case Studies and Research Findings

- Inhibition of Hypoxia-Inducible Factor (HIF) : Recent studies have indicated that morpholine derivatives can inhibit HIF, a key regulator in cancer progression under low oxygen conditions. This inhibition was shown to correlate with reduced tumor growth in preclinical models .

- Carbonic Anhydrase Inhibition : A detailed study on morpholine derivatives demonstrated that specific analogs significantly inhibited carbonic anhydrase activity, which could be leveraged for therapeutic strategies against conditions where pH regulation is disrupted .

- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of this compound with target proteins, enhancing the understanding of its pharmacodynamics and guiding further drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.